4-[(E)-({[(4-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-methoxyphenyl methyl carbonate
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Overview
Description
4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-chlorobenzyl mercaptan with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as waste management and emission control.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles (amines, thiols); reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound with a similar ether linkage, used in organic synthesis.
Uniqueness
4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H19ClN2O5S |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] methyl carbonate |
InChI |
InChI=1S/C19H19ClN2O5S/c1-25-17-9-14(5-8-16(17)27-19(24)26-2)10-21-22-18(23)12-28-11-13-3-6-15(20)7-4-13/h3-10H,11-12H2,1-2H3,(H,22,23)/b21-10+ |
InChI Key |
IOKZXRKRJUQFOB-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)Cl)OC(=O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=C(C=C2)Cl)OC(=O)OC |
Origin of Product |
United States |
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